3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
Description
This compound is a hybrid heterocyclic molecule featuring a dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and a trimethylsilyl moiety. Key structural attributes include:
Properties
Molecular Formula |
C15H27BN2O3Si |
|---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol |
InChI |
InChI=1S/C15H27BN2O3Si/c1-14(2)15(3,4)21-16(20-14)12-11-8-10(19)9-18(11)17-13(12)22(5,6)7/h10,19H,8-9H2,1-7H3 |
InChI Key |
FYYICYZCRTVWRV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2[Si](C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Trimethylsilyl (TMS) Group Introduction
The TMS group at position 2 is typically added via silylation of an amine or alcohol. For example:
-
Amine Silylation : A primary or secondary amine at position 2 reacts with chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., triethylamine).
-
Alcohol Silylation : If position 2 bears an alcohol, TMSCl or other silylating agents protect it under mild conditions.
Example Reaction :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Lithiation | n-BuLi, THF, -78°C to RT | 77% | |
| Boronation | Pinacol boronate, THF | 77% |
Hydroxyl Group Retention
The hydroxyl group at position 5 must remain unprotected during silylation and boronation. This requires careful selection of reaction conditions:
-
Silylation : Use mild bases (e.g., pyridine) to avoid deprotonating the alcohol.
-
Boronation : Ensure lithiation occurs selectively at position 3, avoiding the hydroxyl group.
Comparative Analysis of Analogous Compounds
1,3,5-Trimethyl-4-Boronate Pyrazole
This compound, synthesized via lithiation of 4-bromo-1,3,5-trimethylpyrazole followed by boronation, achieves 77% yield. Its synthesis parallels the target compound’s boronation step but lacks the fused pyrrolo ring and TMS group.
5-(Boronate)-1-((2-TMS)ethoxy)methyl-pyrazole
This compound (CID 44755201) combines boronate and TMS groups but differs in core structure. Its synthesis suggests that silylation and boronation can coexist in complex molecules, provided reaction compatibility is maintained.
| Compound | Core | TMS Position | Boronate Position | Yield |
|---|---|---|---|---|
| Target Compound | Pyrrolo-pyrazole | 2 | 3 | N/A |
| 1,3,5-Trimethyl-4-boronate pyrazole | Pyrazole | None | 4 | 77% |
| CID 44755201 | Pyrazole | 1 | 5 | N/A |
Challenges and Unresolved Aspects
-
Core Synthesis : No direct methods for the pyrrolo[1,2-b]pyrazole core are described. Further research is needed to optimize cyclization or cycloaddition routes.
-
Regioselectivity : Introducing substituents at positions 2 and 3 requires precise control to avoid undesired reactivity.
-
Stability : The TMS group must withstand lithiation and boronation conditions.
Proposed Synthetic Route
Based on analogs, a plausible route for the target compound is:
-
Core Formation : Cyclize a pyrazoline intermediate to form the pyrrolo[1,2-b]pyrazole scaffold.
-
Silylation : Protect position 2 with TMSCl.
-
Boronation : Lithiate position 3 and quench with pinacol boronate.
-
Hydroxyl Retention : Ensure position 5 remains deprotected.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-silicon compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for various biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol exerts its effects involves the interaction of its boron and silicon atoms with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, while the silicon atom can stabilize reactive intermediates. These interactions facilitate various chemical transformations and enhance the compound’s reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The target compound is unique in combining boronate ester and trimethylsilyl groups on a pyrrolo-pyrazol scaffold, distinguishing it from other heterocycles.
- Boronate-containing analogs (e.g., ) share utility in Suzuki couplings but lack the silyl group, reducing steric hindrance .
- Non-boronated compounds (e.g., ) prioritize bioactivity via tetrazole or triazole groups but lack cross-coupling reactivity.
Physicochemical Properties
Table 2: Comparative Physical Properties
Notes:
- *Estimated values for the target compound based on structural similarity to and silyl group contributions.
- The boronate ester in lowers density compared to bulkier silylated analogs.
NMR and Spectroscopic Comparisons
highlights that chemical shifts in NMR (e.g., δ 7.5–9.5 ppm for aromatic protons) can differentiate substituents on similar scaffolds . For the target compound:
- The dioxaborolan-2-yl group would cause upfield shifts in adjacent protons due to electron-withdrawing effects.
- The trimethylsilyl group would produce distinct singlet peaks near δ 0.5 ppm for Si(CH₃)₃ .
Biological Activity
The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol , often referred to as a pyrrolo-pyrazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a dioxaborolane moiety and a pyrrolo-pyrazole framework. The presence of the dioxaborolane group is significant as it can enhance the compound's stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C15H24BNO3 |
| Molar Mass | 281.17 g/mol |
| Density | 1.03 g/cm³ |
| Melting Point | 114 - 118 °C |
Anticancer Properties
Research has indicated that compounds with similar structural motifs to the pyrrolo-pyrazole derivatives exhibit significant anticancer properties through various mechanisms:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit specific kinases involved in cancer cell proliferation. For example, pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent inhibition of MPS1 kinase with an IC50 value of 0.025 μM in vitro, leading to antiproliferative effects in cancer cell lines such as HCT116 .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. The mechanism involves the stabilization of inactive kinase conformations which disrupts normal cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The dioxaborolane moiety may enhance reactivity towards nucleophiles within cellular environments, facilitating interactions with biomolecules such as proteins and nucleic acids.
- Stabilization of Protein Conformations : The compound's structure allows it to stabilize certain inactive conformations of target proteins (e.g., kinases), thereby modulating their activity and downstream signaling pathways involved in cell growth and survival.
Study on MPS1 Inhibition
A notable study explored the effects of a structurally related pyrrolo-pyrazole on MPS1 inhibition. This compound was found to selectively inhibit MPS1 with an IC50 of 0.12 μM while maintaining metabolic stability in liver microsomes. In vivo studies demonstrated significant tumor growth inhibition in xenograft models .
Structure-Activity Relationship (SAR)
Further investigations into SAR revealed that modifications at the C-2 position of the pyrrole ring significantly affected potency and selectivity against various kinases. For instance, N-methylation at this position resulted in only a modest reduction in potency while improving stability against oxidative degradation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?
The synthesis involves a multi-step process:
- Step 1 : Formation of the pyrrolo[1,2-b]pyrazole core via cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic conditions .
- Step 2 : Borylation using palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 80°C .
- Step 3 : Trimethylsilyl protection of the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine . Key Optimization Parameters :
- Catalyst loading (e.g., 5 mol% Pd(dppf)Cl₂ for borylation).
- Solvent polarity (THF > DMF for minimizing side reactions).
- Temperature control (±2°C) to prevent desilylation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the silyl and boronate groups (e.g., trimethylsilyl singlet at δ 0.2 ppm, boron-coupled protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 347.2) and fragmentation patterns .
- Elemental Analysis : Validates stoichiometry (e.g., C: 54.3%, H: 6.9%, N: 8.1%) .
- X-ray Crystallography : Resolves steric effects of the dioxaborolane ring and confirms dihedral angles .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
The boronate ester moiety enables Suzuki-Miyaura cross-coupling with aryl halides (e.g., 4-bromotoluene):
- Typical Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12 h.
- Yield Range : 65–85%, depending on steric hindrance from the trimethylsilyl group .
- Side Reactions : Protodeboronation (<5%) under acidic conditions .
Advanced Research Questions
Q. How can contradictory data on reaction yields in published protocols be resolved?
Discrepancies arise from:
- Moisture Sensitivity : Hydrolysis of the boronate ester in non-anhydrous solvents (e.g., DMF vs. THF) reduces yields by 15–20% .
- Catalyst Deactivation : Residual oxygen in reaction mixtures poisons Pd catalysts; degassing improves reproducibility . Resolution Strategy :
- Use inert atmosphere (N₂/Ar) and rigorously dry solvents.
- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:4) .
Q. What mechanistic insights explain the regioselectivity of borylation in this compound?
Density Functional Theory (DFT) studies reveal:
- Electron-Deficient Sites : The pyrrolo[1,2-b]pyrazole core directs borylation to the para position of the silyl group due to inductive effects .
- Steric Effects : The trimethylsilyl group hinders ortho borylation, favoring a 95:5 para:ortho ratio .
- Transition State : Pd(0) insertion into the C–H bond is rate-limiting, with a calculated ΔG‡ of 24.3 kcal/mol .
Q. How does this compound interact with biological targets, and what computational tools validate these interactions?
- Molecular Docking : Against 14-α-demethylase (PDB: 3LD6), the boronate ester forms hydrogen bonds with Thr-315 (binding affinity: −8.2 kcal/mol) .
- ADME Prediction (SwissADME) : LogP = 2.1 (moderate lipophilicity), CNS permeability: −2.1 (low), suggesting peripheral activity .
- Contradiction : Experimental IC₅₀ values (e.g., 12 µM for antifungal activity) sometimes conflict with docking scores due to solvation effects .
Q. What strategies mitigate hydrolytic instability of the dioxaborolane ring in aqueous media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
